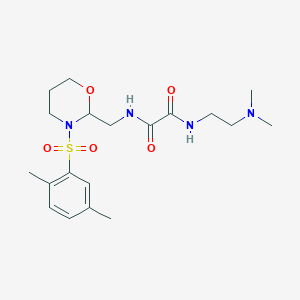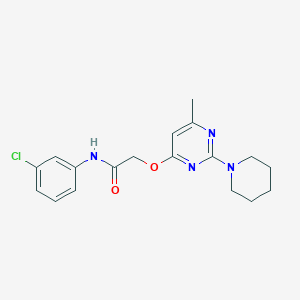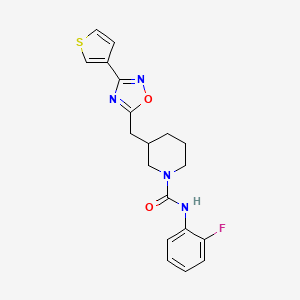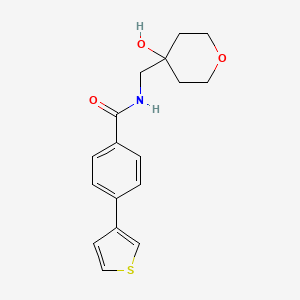
N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)isoxazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)isoxazole-5-carboxamide, also known as THIP, is a synthetic compound that has been studied for its potential use in treating various neurological disorders. It was first synthesized in the 1970s and has since been the subject of numerous scientific studies. In
Aplicaciones Científicas De Investigación
N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)isoxazole-5-carboxamide has been studied for its potential use in treating a variety of neurological disorders, including anxiety, epilepsy, and sleep disorders. It has been shown to have sedative and anxiolytic effects in animal studies, making it a potential candidate for the treatment of anxiety disorders. Additionally, N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)isoxazole-5-carboxamide has been shown to have anticonvulsant properties, making it a potential treatment for epilepsy. It has also been studied for its potential use in treating sleep disorders, as it has been shown to increase sleep time in animal studies.
Mecanismo De Acción
N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)isoxazole-5-carboxamide acts as a positive allosteric modulator of the GABA-A receptor, which is the primary inhibitory neurotransmitter in the brain. By binding to a specific site on the receptor, N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)isoxazole-5-carboxamide enhances the effects of GABA, leading to increased inhibition of neuronal activity. This results in the sedative and anxiolytic effects observed in animal studies.
Biochemical and Physiological Effects:
N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)isoxazole-5-carboxamide has been shown to have a number of biochemical and physiological effects. In animal studies, it has been shown to increase GABA levels in the brain, leading to increased inhibition of neuronal activity. It has also been shown to increase the activity of certain enzymes involved in GABA synthesis and metabolism. Additionally, N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)isoxazole-5-carboxamide has been shown to increase sleep time and decrease the time it takes to fall asleep.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)isoxazole-5-carboxamide in lab experiments is its well-established mechanism of action. Because it acts as a positive allosteric modulator of the GABA-A receptor, it is relatively easy to design experiments to test its effects. Additionally, N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)isoxazole-5-carboxamide has been shown to have consistent effects across a variety of animal models, making it a reliable compound to use in experiments.
One limitation of using N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)isoxazole-5-carboxamide in lab experiments is its potential for side effects. Because it acts on the GABA-A receptor, it can cause sedation and other CNS effects, which can make it difficult to interpret experimental results. Additionally, N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)isoxazole-5-carboxamide has a relatively short half-life, which can make it difficult to maintain consistent levels in animal models.
Direcciones Futuras
There are several potential future directions for research on N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)isoxazole-5-carboxamide. One area of interest is its potential use in treating anxiety disorders. Because it has been shown to have anxiolytic effects in animal models, it may be a promising candidate for the development of new treatments for anxiety. Additionally, N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)isoxazole-5-carboxamide has been shown to have anticonvulsant properties, making it a potential treatment for epilepsy. Further research is needed to determine the safety and efficacy of N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)isoxazole-5-carboxamide in humans, as well as its potential use in other neurological disorders.
Métodos De Síntesis
The synthesis of N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)isoxazole-5-carboxamide involves several steps, including the reaction of isoxazole-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazole-4-amine to form the desired product. The final compound is purified using various techniques, including recrystallization and column chromatography.
Propiedades
IUPAC Name |
N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O3/c18-13(12-4-5-15-20-12)16-10-7-14-17(8-10)9-11-3-1-2-6-19-11/h4-5,7-8,11H,1-3,6,9H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVVSWYQIWVXCTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CN2C=C(C=N2)NC(=O)C3=CC=NO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)isoxazole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2909672.png)





![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(1H-indol-1-yl)acetamide](/img/structure/B2909682.png)





![3-(3-methoxyphenyl)-2-thioxo-2,3-dihydro[1]benzofuro[3,2-d]pyrimidin-4(1H)-one](/img/no-structure.png)
![4-Bromo-5,6-dihydro-pyrrolo[3,4-b]pyridin-7-one](/img/structure/B2909691.png)